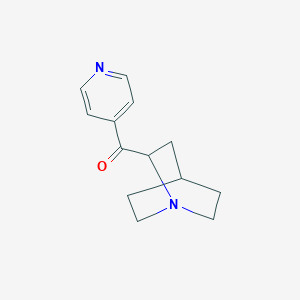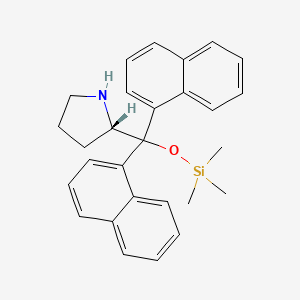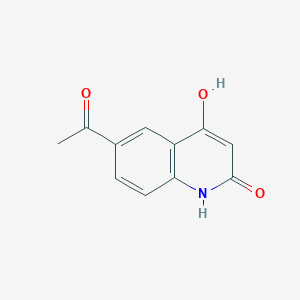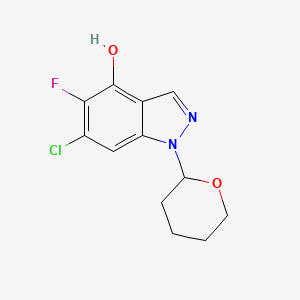
Pyridin-4-yl(quinuclidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-yl(quinuclidin-2-yl)methanone: is a heterocyclic compound that features both a pyridine ring and a quinuclidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(quinuclidin-2-yl)methanone typically involves the reaction of pyridine derivatives with quinuclidine derivatives under specific conditions. One common method involves the use of Grignard reagents, where the pyridine derivative is reacted with a quinuclidine derivative in the presence of a suitable catalyst . Another approach involves the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-4-yl(quinuclidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Copper catalysis with water as the oxidant under mild conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridin-4-yl(quinuclidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where it interacts with the active site of the kinase enzyme, thereby inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Pyridin-4-yl(quinuclidin-2-yl)methanone can be compared with other similar compounds, such as:
Pyridin-2-yl-methanone: This compound also features a pyridine ring but lacks the quinuclidine moiety, making it less sterically hindered and potentially less selective in its biological activity.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring instead of a quinuclidine moiety, which can lead to different steric and electronic properties.
Uniqueness: The presence of both the pyridine and quinuclidine moieties in this compound provides a unique combination of steric and electronic properties, making it a versatile scaffold for the development of biologically active molecules.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10/h1-2,5-6,10,12H,3-4,7-9H2 |
Clé InChI |
AGPHCKRUQYHTJA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1CC2C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)
![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)




![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)



